molecular formula C15H14N4O3S B2600229 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 1904303-82-7

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2600229
CAS No.: 1904303-82-7
M. Wt: 330.36
InChI Key: XHPURNJJTZNGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide features a hybrid heterocyclic scaffold comprising a 1,2,4-oxadiazole core substituted with a 5-cyclopropylisoxazole moiety and a thiophen-3-yl acetamide side chain. This structure is designed to optimize interactions with biological targets, such as proteasomes or enzymes, through its unique electronic and steric properties.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-13(5-9-3-4-23-8-9)16-7-14-17-15(19-22-14)11-6-12(21-18-11)10-1-2-10/h3-4,6,8,10H,1-2,5,7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPURNJJTZNGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclopropylisoxazole and oxadiazole intermediates, followed by their coupling with thiophene derivatives under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its structure.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Thiophen-3-yl offers distinct electronic properties compared to chlorophenoxy or p-tolyloxy groups, which may alter target affinity .

Physicochemical Properties

Melting points and isomer ratios (from NMR) reflect conformational stability (Table 2).

Table 2: Physical Properties
Compound Name Melting Point (°C) Isomer Ratio (NMR)
Target Compound Data not reported Data not reported
11as 118.1–119.9 4:1
12a 78.4–79.8 2:1
11i 133.5–134.3 3:1

Key Observations :

  • Higher melting points (e.g., 133.5–134.3°C for 11i) correlate with rigid substituents like 4-chlorophenyl. The target’s cyclopropylisoxazole may similarly increase rigidity.
  • Isomer ratios (e.g., 4:1 in 11as) suggest restricted rotation around the amide bond, influencing bioavailability .
Isoxazole Substituent Effects
  • 5-Cyclopropylisoxazole (target) vs. 3-fluoroisoxazole (): Fluorine’s electronegativity may enhance binding polarity, whereas cyclopropyl’s hydrophobicity could improve membrane permeability. reports activity metrics (e.g., 6.554–6.815), implying substituent-dependent efficacy .
  • Thiophen-3-yl vs. Thiazol-5-yl (): Thiophene’s lower electronegativity compared to thiazole may reduce polar interactions but increase lipophilicity.
Proteasome Inhibition Potential

Compounds like 11g and 11i () exhibit non-covalent proteasome inhibition. The target’s thiophene and cyclopropyl groups may enhance binding to catalytic β-subunits, analogous to chlorophenoxy analogs .

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound of interest due to its potential biological activities. This compound incorporates a 1,2,4-oxadiazole moiety, which has been recognized for its diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

CxHyNzOaSb\text{C}_{\text{x}}\text{H}_{\text{y}}\text{N}_{\text{z}}\text{O}_{\text{a}}\text{S}_{\text{b}}

Where x,y,z,a,bx,y,z,a,b represent the number of respective atoms in the molecule.

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole structure have been shown to exhibit a wide range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral

Recent studies have highlighted that derivatives of 1,2,4-oxadiazoles possess significant inhibitory effects against various cancer cell lines and exhibit potential as therapeutic agents.

Anticancer Activity

A study published in Frontiers in Chemistry explored novel derivatives of 1,2,4-oxadiazoles and their anticancer properties. The derivatives were evaluated against several human tumor cell lines. Notably:

CompoundCell LineIC50 (µM)
Compound AHeLa (Cervical)2.76
Compound BCaCo-2 (Colon)9.27
Compound CRXF 486 (Renal)1.143

These findings suggest that modifications to the oxadiazole structure can enhance anticancer activity significantly .

Antimicrobial Properties

Research has also indicated that compounds with the oxadiazole framework demonstrate promising antimicrobial activities. A recent study synthesized several derivatives and tested them against bacterial strains such as E. coli and S. aureus. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics:

DerivativeBacterial StrainMIC (µg/mL)
Derivative XE. coli32
Derivative YS. aureus16

These results highlight the potential use of oxadiazole derivatives in treating bacterial infections .

Anti-inflammatory Effects

Additionally, compounds featuring the oxadiazole unit have been investigated for their anti-inflammatory properties. In vitro assays demonstrated that certain derivatives inhibited pro-inflammatory cytokine production in macrophages, suggesting a mechanism for their anti-inflammatory action.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Cytokine Modulation : It may alter cytokine levels in inflammatory pathways.
  • Membrane Interaction : The thiophene moiety could enhance membrane permeability and facilitate drug delivery.

Q & A

Basic: What are the key synthetic steps for preparing N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide?

The synthesis typically involves:

Isoxazole ring formation via cycloaddition of nitrile oxides with cyclopropane-containing dipolarophiles (e.g., cyclopropylacetylenes) .

1,2,4-Oxadiazole construction by reacting amidoximes with activated carboxylic acid derivatives under reflux conditions .

Acetamide coupling : The oxadiazole-methyl intermediate is reacted with 2-(thiophen-3-yl)acetic acid using carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous solvents .

Purification : Recrystallization from ethanol/pet-ether mixtures or column chromatography ensures ≥95% purity .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify regiochemistry of the isoxazole and oxadiazole rings (e.g., cyclopropyl proton shifts at δ 1.2–1.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 415.12) and fragmentation patterns consistent with the thiophene-acetamide moiety .
  • X-ray crystallography : Resolves bond angles and torsional strain in the cyclopropyl-isoxazole core, critical for structure-activity relationship (SAR) studies .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Maintaining 80–90°C during oxadiazole formation minimizes side products (e.g., nitrile hydrolysis) .
  • Catalyst selection : Triethylamine or DMAP enhances acylation efficiency in acetamide coupling steps .
  • Solvent optimization : Using DMF for polar intermediates or THF for hydrophobic steps improves solubility and reaction homogeneity .
  • Real-time monitoring : TLC (hexane:ethyl acetate, 3:1) tracks reaction progress, reducing over-reaction risks .

Advanced: How should researchers resolve contradictions in reported biological activity data?

  • Assay variability : Compare IC50_{50} values across standardized assays (e.g., kinase inhibition vs. cytotoxicity in HEK293 vs. HeLa cells) .
  • Structural analogs : Evaluate substituent effects; e.g., replacing thiophen-3-yl with thiophen-2-yl (as in ) alters π-stacking interactions, affecting potency .
  • Meta-analysis : Cross-reference PubChem bioassay data (AID 1259401) with in-house results to identify batch-dependent impurities (e.g., chloroacetyl byproducts) .

Advanced: What strategies are recommended for SAR studies targeting bioactivity enhancement?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to the cyclopropyl ring to stabilize the isoxazole-oxadiazole scaffold .
  • Side-chain diversification : Replace thiophen-3-yl with furan or pyridine to modulate logP and solubility .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions with target proteins (e.g., COX-2 or EGFR) .

Advanced: How does the compound’s stability under physiological conditions impact preclinical testing?

  • pH-dependent hydrolysis : The oxadiazole ring is stable at pH 7.4 but degrades in acidic environments (e.g., gastric fluid), necessitating enteric coating for oral formulations .
  • Thermal stability : DSC analysis shows decomposition above 220°C, requiring storage at –20°C in inert atmospheres .
  • Light sensitivity : Thiophene-acetamide derivatives undergo photodegradation; use amber vials during in vitro assays .

Advanced: What computational methods aid in predicting metabolite pathways?

  • In silico tools : Use SwissADME to predict Phase I metabolites (e.g., oxidative cleavage of the cyclopropyl group) and Phase II glucuronidation sites .
  • Density Functional Theory (DFT) : Calculate activation energies for oxadiazole ring-opening reactions, guiding prodrug design .

Basic: What are the safety considerations for handling this compound?

  • Toxicity screening : Prioritize Ames test (mutagenicity) and hERG inhibition assays due to heterocyclic aromaticity .
  • PPE requirements : Use nitrile gloves and fume hoods to prevent dermal absorption, as acetamide derivatives may irritate mucous membranes .

Advanced: How can researchers validate target engagement in cellular models?

  • Fluorescent probes : Synthesize a BODIPY-labeled analog (e.g., replacing thiophene with BODIPY-FL) for live-cell imaging .
  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from lysates, followed by LC-MS/MS identification .

Advanced: What strategies mitigate off-target effects in vivo?

  • Selective functionalization : Introduce methyl groups at the oxadiazole C-5 position to reduce CYP3A4-mediated metabolism .
  • Prodrug approaches : Mask the acetamide as a tert-butyl carbamate to enhance bioavailability and reduce renal clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.